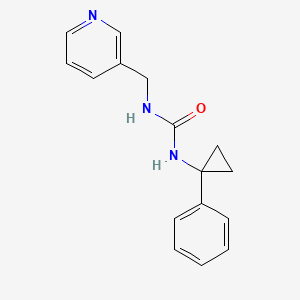

![molecular formula C20H23N3OS B5559264 N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)

N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves key steps such as tosylation, treatment with acetamides, and the use of a Horner−Emmons reagent for the direct incorporation of functional groups. A stereospecific reaction leading to the desired E-isomer is crucial for obtaining compounds with potential antiviral activity, as seen in related studies (Hamdouchi et al., 1999). Additionally, the functionalization reactions of related heterocycles have been explored to introduce various substituents, further diversifying the chemical space of these compounds (Yıldırım et al., 2005).

Molecular Structure Analysis

Crystal structure and density functional theory (DFT) studies provide insights into the molecular structure of imidazo[1,2-a]pyridine derivatives. X-ray diffraction and DFT calculations reveal conformational details, which are essential for understanding the physicochemical properties and potential biological activities of these compounds (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine compounds undergo various chemical reactions, including halogen-metal exchange and subsequent treatments to introduce specific substituents. These reactions are pivotal in designing compounds with desired biological activities. The versatility of the imidazo[1,2-a]pyridine core allows for the generation of stable N-heterocyclic carbenes, expanding the utility of these compounds in medicinal chemistry and organic synthesis (Alcarazo et al., 2005).

Scientific Research Applications

Synthesis and Structural Modification

Synthetic Approaches : Research on imidazo[1,2-a]pyridines includes studies on their synthesis, demonstrating the chemical interest in these compounds. For example, a one-pot synthesis of imidazo[1,5-a]pyridines starting from carboxylic acids and 2-methylaminopyridines showcases the methodologies developed to introduce various substituents, potentially including those similar to N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide (Crawforth & Paoletti, 2009).

Functionalization Reactions : Studies on the functionalization of related compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, emphasize the chemical reactivity and potential applications of such structures in creating novel compounds with specific characteristics (Yıldırım et al., 2005).

Biological Activity

Antiviral Properties : The antiviral activity of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines against human rhinovirus highlights the potential therapeutic applications of imidazo[1,2-a]pyridines. This study showcases the structural activity relationship (SAR) and optimization efforts for enhancing antiviral efficacy (Hamdouchi et al., 1999).

Antiulcer Agents : Research on 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents demonstrates the exploration of these compounds for medicinal purposes, focusing on their antisecretory and cytoprotective properties (Starrett et al., 1989).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-methyl-N-[(3-methylsulfanylphenyl)methyl]-N-propan-2-ylimidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-14(2)23(12-16-6-5-7-18(10-16)25-4)20(24)17-8-9-19-21-15(3)11-22(19)13-17/h5-11,13-14H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPNESAOPGHQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)N(CC3=CC(=CC=C3)SC)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

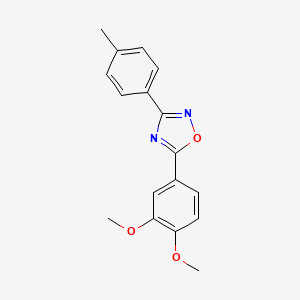

![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)

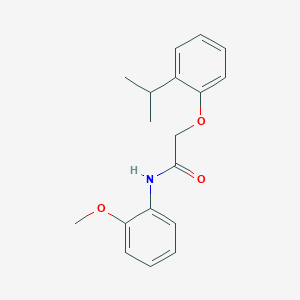

![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)

![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)

![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)

![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)

![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)

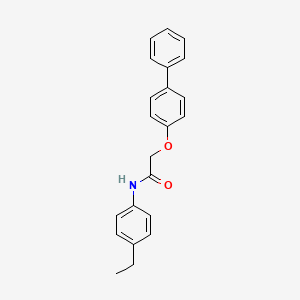

![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)